molecular formula C22H25NO4S B2443854 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899217-51-7

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2443854
CAS No.: 899217-51-7
M. Wt: 399.51
InChI Key: KAKHAJIJPFPDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a chemical compound for research use. As a 1,4-dihydroquinolin-4-one derivative, this class of molecules is of significant interest in medicinal chemistry and drug discovery research . Related compounds featuring the 4-oxo-1,4-dihydroquinoline scaffold and benzenesulfonyl substituents have been explored for their potential biological activities . Researchers are encouraged to investigate the specific properties, mechanism of action, and potential applications of this compound in their projects. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)28(25,26)18-10-8-17(9-11-18)27-5-2/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKHAJIJPFPDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, ethoxyphenyl, and sulfonyl groups. Common reagents used in these reactions include butyl bromide, 4-ethoxybenzenesulfonyl chloride, and methylquinoline. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one
  • 1-butyl-3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4(1H)-one
  • 1-butyl-3-((4-fluorophenyl)sulfonyl)-6-methylquinolin-4(1H)-one

Uniqueness

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a butyl group and an ethoxybenzenesulfonyl moiety. This structure is significant for its interaction with biological targets, particularly in cancer therapy and other disease models.

This compound has been studied for its effects on several biological pathways:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects across various cancer cell lines. It has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis, particularly targeting the G2/M phase of the cell cycle. This is achieved through disruption of microtubule dynamics and interference with β-tubulin binding sites .
  • Angiogenesis Inhibition : In chick chorioallantoic membrane (CAM) assays, the compound demonstrated the ability to inhibit angiogenesis, which is critical in tumor growth and metastasis. Its efficacy was comparable to known angiogenesis inhibitors like combretastatin A-4 .

Biological Activity Data

The following table summarizes the biological activity data for this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Cancer)0.25Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)0.30Disruption of microtubule integrity
MCF7 (Breast Cancer)0.20Induction of apoptosis

Study 1: Antiproliferative Effects

In a study involving HT-29 colon carcinoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 0.25 µM, indicating potent antiproliferative activity .

Study 2: Angiogenesis Inhibition

Another investigation utilized CAM assays to evaluate the compound's effect on angiogenesis. Results showed that it effectively reduced blood vessel formation comparable to standard agents like combretastatin A-4. This suggests its potential use in cancer therapeutics aimed at limiting tumor vascularization .

Q & A

Q. Introduction of Substituents :

  • The 4-ethoxybenzenesulfonyl group is introduced via sulfonylation using 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
  • The butyl group at position 1 is added through alkylation with 1-bromobutane under reflux in a polar aprotic solvent (e.g., DMF or DMSO).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Parameters : Temperature control (<5°C during sulfonylation to prevent side reactions), solvent polarity (DMSO enhances nucleophilicity), and reaction time (monitored via TLC).

Q. How can researchers confirm the structure and purity of the synthesized compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios. For example, the 4-ethoxybenzenesulfonyl group shows characteristic downfield shifts (~7.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) ratios to validate stoichiometry.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodological Answer :
  • Substituent Modification :
  • Replace the 4-ethoxybenzenesulfonyl group with fluorinated or nitro-substituted sulfonyl groups to enhance electron-withdrawing effects and improve target binding (e.g., IC50 reduction in cancer cell lines).
  • Vary the butyl chain length (e.g., propyl vs. pentyl) to modulate lipophilicity and membrane permeability.
  • Biological Assays :
  • Anticancer Activity : Test against MCF-7 (breast) and HCT-116 (colon) cell lines using MTT assays. Compare IC50 values with derivatives lacking the sulfonyl group.
  • Anti-inflammatory Activity : Measure TNF-α inhibition in RAW 264.7 macrophages via ELISA.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or caspase-3.

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Reproducibility Checks :

Verify compound purity via HPLC and NMR. Impurities >2% can skew bioactivity results.

Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).

  • Mechanistic Studies :
  • Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. necrosis in conflicting cytotoxicity reports.
  • Perform kinase profiling (Eurofins KinaseScan) to identify off-target effects that may explain variability.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC50) and apply statistical tools (ANOVA with post-hoc Tukey tests).

Q. What advanced methodologies can elucidate the compound’s environmental stability and degradation pathways?

  • Methodological Answer :
  • Biodegradation Studies :
  • Aerobic Conditions : Incubate with soil microbiota (OECD 301F test) and monitor via LC-MS/MS for degradation products (e.g., quinoline-4-one sulfonic acid).
  • Hydrolytic Stability : Expose to pH 3–9 buffers at 25°C and 40°C; quantify half-life using UV-Vis spectroscopy.
  • Computational Prediction :
  • EPI Suite software to estimate biodegradation (BIOWIN model) and bioaccumulation (BCFBAF model).
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to assess EC50 values.

Methodological Considerations for Experimental Design

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd/C (5% loading) for Suzuki-Miyaura cross-coupling steps to reduce side products.
  • Solvent Selection : Switch from DMF to 2-MeTHF (biphasic system) for easier post-reaction separation.
  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and automate quenching.
  • Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) for sulfonylation.

Q. How can researchers integrate theoretical frameworks to guide mechanistic studies?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link the compound’s sulfonyl group to known COX-2 inhibition mechanisms (e.g., celecoxib analogs) using the Hammett equation to predict electronic effects.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict metabolic oxidation sites.
  • Systems Biology : Map interactions via KEGG pathways to identify secondary targets (e.g., NF-κB or MAPK pathways).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.